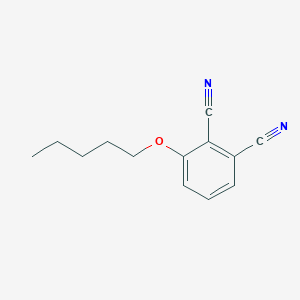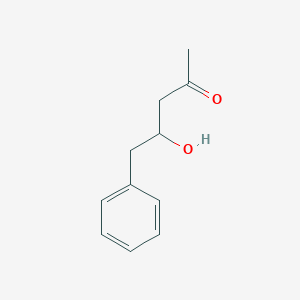![molecular formula C15H15NOS2 B14256215 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde CAS No. 491613-63-9](/img/structure/B14256215.png)
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde is an organic compound characterized by the presence of a disulfide bond linking two aromatic rings, one of which contains a dimethylamino group and the other a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde typically involves the formation of the disulfide bond between two aromatic thiols. One common method is the oxidative coupling of 4-(dimethylamino)thiophenol with 4-formylthiophenol under mild conditions. The reaction can be catalyzed by iodine or other oxidizing agents in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Imines, hydrazones.
Aplicaciones Científicas De Investigación
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in studies of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential as a drug intermediate or a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of mixed disulfides. This interaction can modulate protein function and activity, making it a useful tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the disulfide bond, used in Ehrlich’s reagent.
4,4’-Dithiodianiline: Contains a disulfide bond but lacks the formyl group.
4-(Dimethylamino)thiophenol: Contains a thiol group instead of a disulfide bond.
Uniqueness
4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde is unique due to the combination of a disulfide bond and a formyl group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
491613-63-9 |
|---|---|
Fórmula molecular |
C15H15NOS2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]disulfanyl]benzaldehyde |
InChI |
InChI=1S/C15H15NOS2/c1-16(2)13-5-9-15(10-6-13)19-18-14-7-3-12(11-17)4-8-14/h3-11H,1-2H3 |
Clave InChI |
BYVYKLQCTHJPJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


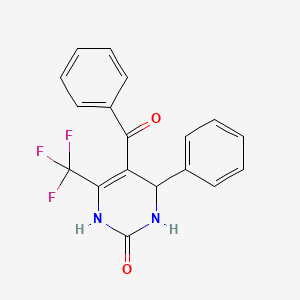
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)


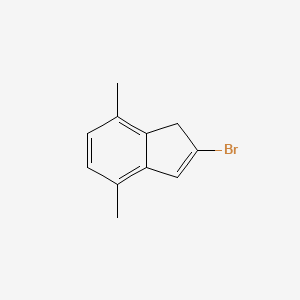

![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
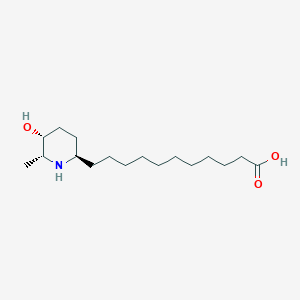

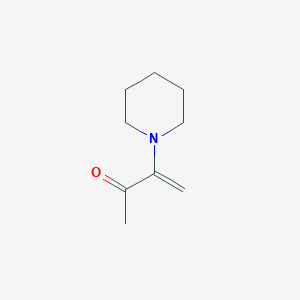
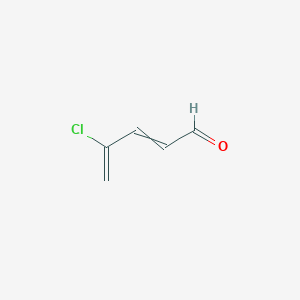
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
